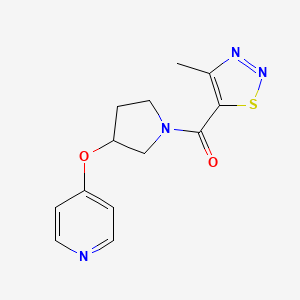
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a 4-methyl-1,2,3-thiadiazol-5-yl group and a 3-(pyridin-4-yloxy)pyrrolidin-1-yl group, connected by a methanone (carbonyl) group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .科学的研究の応用
Molecular Structure and Isomorphism
Research has explored the molecular structure and isomorphism of related compounds. Swamy et al. (2013) studied isomorphous structures of methyl- and chloro-substituted small heterocyclic analogues, highlighting the importance of molecular structure analysis in understanding isomorphism in compounds similar to (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (Swamy et al., 2013).
Electrochromic Properties
Ming et al. (2015) investigated the electrochromic properties of chalcogenodiazolo[3,4-c]pyridine based donor–acceptor–donor polymers. They found that these polymers, which are structurally related to (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone, exhibited a range of colors and optical contrasts in the near-infrared region, suggesting potential applications in electrochromic devices (Ming et al., 2015).
Anticancer and Antimicrobial Applications
Katariya et al. (2021) synthesized and evaluated compounds incorporating pyrazoline and pyridine, similar to the chemical structure of interest, for their anticancer and antimicrobial activities. Their findings suggest potential applications of these compounds in pharmaceutical development (Katariya et al., 2021).
Formulation Development for Poorly Soluble Compounds
A study by Burton et al. (2012) focused on developing formulations for poorly soluble compounds, which is relevant for enhancing the bioavailability of compounds like (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone. This research is crucial for the effective delivery of such compounds in medical applications (Burton et al., 2012).
Solvent Effects on Molecular Aggregation
Research by Matwijczuk et al. (2016) studied the effects of solvents on molecular aggregation in compounds structurally similar to the one of interest. This study provides insights into how solvent interactions can affect the properties and applications of such compounds (Matwijczuk et al., 2016).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Compounds containing the1,2,3-thiadiazole and imidazole moieties have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the exact biological activity exhibited by the compound.
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact biological activity exhibited by the compound.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . The specific pathways and their downstream effects would depend on the exact biological activity exhibited by the compound.
Result of Action
Compounds with similar structures have been reported to have various effects at the molecular and cellular levels . The specific effects would depend on the exact biological activity exhibited by the compound.
特性
IUPAC Name |
(4-methylthiadiazol-5-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9-12(20-16-15-9)13(18)17-7-4-11(8-17)19-10-2-5-14-6-3-10/h2-3,5-6,11H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKPICUMPVIMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

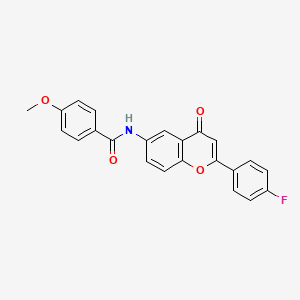
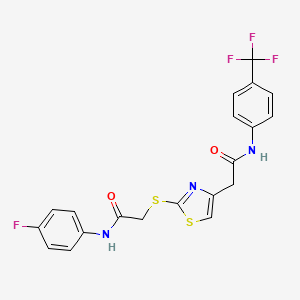
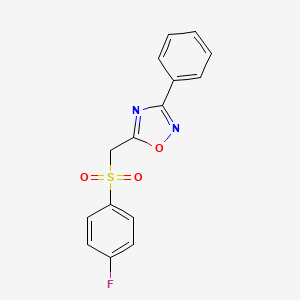
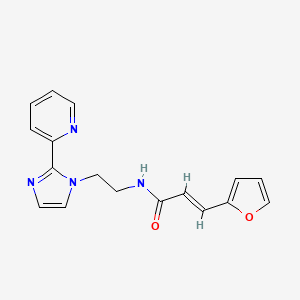
![3-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2891389.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-4-fluorobenzamide](/img/structure/B2891393.png)
![5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol](/img/structure/B2891394.png)
![1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2891395.png)

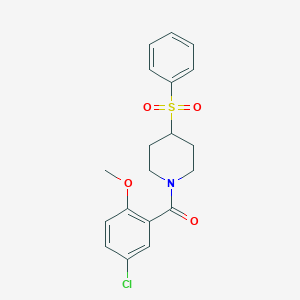

![1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2891400.png)
![2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2891402.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea](/img/structure/B2891405.png)